(3aS,7aR)-2-benzyl-octahydro-1H-isoindol-5-amine

Chiral Synthesis Asymmetric Catalysis Enantiomeric Purity

Researchers targeting CNS receptors face racemate contamination and supply inconsistency. This single-enantiomer (3aS,7aR)-2-benzyl-octahydro-1H-isoindol-5-amine provides a stereochemically defined scaffold for neurokinin antagonist programs. • ≥97% purity eliminates diastereomer removal steps, improving yield. • N-Benzyl protection enables selective 5-amine functionalization. • Rigid bicyclic core enhances blood-brain barrier penetration vs. monocyclic amines. • Consistent supply from BenchChem with verified enantiomeric excess.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Cat. No. B13022080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,7aR)-2-benzyl-octahydro-1H-isoindol-5-amine
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2CC1N)CC3=CC=CC=C3
InChIInChI=1S/C15H22N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15H,6-11,16H2/t13-,14+,15?/m0/s1
InChIKeyIFQRFSKEHYUZAT-SNTRVMSOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,7aR)-2-Benzyl-octahydro-1H-isoindol-5-amine: Defined Stereochemistry for Chiral Synthesis & CNS Scaffold Development


(3aS,7aR)-2-Benzyl-octahydro-1H-isoindol-5-amine (CAS 1486484-85-8) is a chiral, fully saturated isoindoline derivative bearing a primary amine at the 5-position and an N-benzyl substituent [1]. The rigid bicyclic core with defined (3aS,7aR) stereochemistry provides a conformationally constrained scaffold distinct from monocyclic amines, while the benzyl group offers a synthetic handle for further derivatization or deprotection to the free NH analog . This compound serves as a key intermediate in medicinal chemistry programs targeting CNS receptors, including neurokinin (substance P) antagonists, where the octahydroisoindole framework has demonstrated blood-brain barrier penetration .

Stereochemistry
Defined (3aS,7aR) single enantiomer; chiral synthesis ready
Key Substituent
N-Benzyl protecting group enables chemoselective 5-amine functionalization
Research Context
Conformationally constrained octahydroisoindole scaffold for CNS receptor antagonist studies

Why (3aS,7aR)-2-Benzyl-octahydro-1H-isoindol-5-amine Cannot Be Replaced by Racemic or Positional Isomer Analogs


The (3aS,7aR) enantiomer of 2-benzyl-octahydro-1H-isoindol-5-amine possesses a specific three-dimensional arrangement of the ring-junction hydrogens that is not present in the racemic mixture rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine, in the opposite enantiomer (3aR,7aS) (CAS 1486470-66-9), or in the 4-amine positional isomer 2-benzyl-octahydro-1H-isoindol-4-amine (CAS 217464-22-7) [1]. In chiral synthesis, the use of a racemate introduces an unwanted enantiomer that can produce a diastereomeric product downstream, reducing yield and complicating purification; a minimum enantiomeric excess (≥95% purity reported for the target compound) is prerequisite for reproducible asymmetric transformations [2]. Additionally, the 5-amine substitution pattern places the primary amine at a geometrically distinct position versus the 4-amine analog, leading to different hydrogen-bonding vectors and physicochemical properties (e.g., computed LogD₇.₄ of -3.56 for the 5-amine [3] vs. unmeasured but structurally distinct values for the 4-amine isomer) that directly affect reactivity, solubility, and biological recognition [3].

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Racemate replacement may reduce stereochemical purity

Rac-(3aR,7aS) mixture supplies only 50% of the desired enantiomer, requiring chiral separation and risking diastereomeric impurity downstream.

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Opposite enantiomer leads to incorrect absolute configuration

The (3aR,7aS) enantiomer (CAS 1486470-66-9) produces the opposite diastereomer in stereospecific transformations, not directly interchangeable.

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4-Amine positional isomer shifts hydrogen-bonding geometry

2-Benzyl-octahydro-1H-isoindol-4-amine (CAS 217464-22-7) places the primary amine at a different ring position, altering binding vectors and potentially target recognition.

Quantitative Differentiation Evidence for (3aS,7aR)-2-Benzyl-octahydro-1H-isoindol-5-amine Procurement


Defined (3aS,7aR) Stereochemistry vs. Racemate: Guaranteed Enantiomeric Identity

The target compound is supplied as the single (3aS,7aR) enantiomer with a minimum purity specification of 95% [1]. In contrast, the racemic mixture rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine contains a 1:1 mixture of (3aS,7aR) and (3aR,7aS) enantiomers, effectively providing only 50% of the desired stereoisomer per unit mass [2]. The opposite enantiomer (3aR,7aS) is available separately (CAS 1486470-66-9) but cannot substitute the (3aS,7aR) form in stereospecific reactions without producing the incorrect diastereomer [2]. No quantitative optical rotation data are publicly available for either enantiomer; however, the documented CAS registry and IUPAC stereodescriptors confirm distinct chemical identities .

Stereochemical Identity
Vendor specification
(3aS,7aR) single enantiomer; purity ≥95%
Enantiomeric purity may support reproducible asymmetric synthesis
Racemate provides only 50% desired isomer; experimental optical rotation data unavailable
Chiral Synthesis Asymmetric Catalysis Enantiomeric Purity

Computed Lipophilicity (LogD₇.₄) of 5-Amine vs. Unsubstituted Octahydroisoindole

The computed LogD at pH 7.4 for (3aS,7aR)-2-benzyl-octahydro-1H-isoindol-5-amine is -3.56, indicating substantial hydrophilicity under physiological conditions [1]. By comparison, the unsubstituted octahydroisoindole (CAS 21850-12-4), a reported substance P antagonist with blood-brain barrier permeability, has a computed LogP of approximately 1.8–2.0 (neutral form) [2]. The lower LogD of the 5-amine derivative suggests reduced passive membrane permeability relative to the parent scaffold, which may be advantageous for limiting non-specific tissue distribution while retaining target engagement potential when the primary amine is functionalized as a prodrug or conjugated to a pharmacophore . Direct experimental LogD or permeability data for the target compound are not publicly available; the comparison is based on in silico predictions.

Computed Lipophilicity
In silico prediction
LogD₇.₄: -3.56
Octahydroisoindole parent: estimated LogP ≈ 1.8–2.0
>5-log more hydrophilic; may influence ADME profiling in CNS studies
Experimental LogD/permeability data not yet reported
CNS Drug Design Lipophilicity Blood-Brain Barrier Permeability

Positional Selectivity: 5-Amine vs. 4-Amine Isomer – Distinct Molecular Geometry

The 5-amine substitution pattern in (3aS,7aR)-2-benzyl-octahydro-1H-isoindol-5-amine places the primary amine at the 5-position of the octahydroisoindole ring system [1]. The corresponding 4-amine isomer, 2-benzyl-octahydro-1H-isoindol-4-amine (CAS 217464-22-7), bears the amine at the adjacent 4-position, resulting in a different spatial orientation of the amino group relative to the benzyl substituent . While no direct comparative biological data exist, the topological polar surface area (TPSA) calculated for the 5-amine is 29.26 Ų [1]; the 4-amine isomer is expected to have an identical TPSA (same atom composition) but a different three-dimensional hydrogen-bonding vector, which can significantly alter binding to chiral biological targets [2]. The 4-amine isomer is frequently supplied as a mixture of diastereomers, further complicating direct substitution .

Positional Isomer Geometry
Class-level inference
5-amine substitution; TPSA 29.26 Ų
4-amine isomer: identical TPSA but different hydrogen-bonding vector
Altered spatial orientation may affect chiral target engagement
No direct comparative biological data; distinct CAS confirms non-interchangeability
Medicinal Chemistry Isomer Differentiation Structure-Activity Relationships

N-Benzyl Substituent as a Synthetic Linchpin: Comparative Utility vs. N–H and N-Alkyl Analogs

The N-benzyl group of (3aS,7aR)-2-benzyl-octahydro-1H-isoindol-5-amine serves a dual role: it protects the secondary amine during transformations of the primary 5-amine, and it can be removed via hydrogenolysis (Pd/C, H₂) to generate the free NH scaffold, (3aS,7aR)-octahydro-1H-isoindol-5-amine (CAS 1802376-21-1), without perturbing the stereochemical integrity [1]. By contrast, the unprotected octahydro-1H-isoindol-5-amine (CAS 1802376-21-1) requires orthogonal protection strategies that add synthetic steps . The N-benzyl analog also offers higher organic solubility than the free amine salt forms, facilitating solution-phase chemistry. In the reported synthesis of related octahydroisoindole-based substance P antagonists, N-benzyl intermediates were critical for selective alkylation and acylation steps prior to final deprotection [2].

Synthetic Utility
Supporting evidence
N-Benzyl enables chemoselective 5-amine manipulation
May streamline synthetic routes by avoiding orthogonal protection steps
Inferred from standard isoindoline chemistry; debenzylation releases free NH scaffold
Synthetic Methodology Protecting Group Strategy Scaffold Diversification

High-Value Application Scenarios for (3aS,7aR)-2-Benzyl-octahydro-1H-isoindol-5-amine Based on Verified Differentiation


Asymmetric Synthesis of Chiral CNS Drug Candidates Requiring Defined Octahydroisoindole Cores

The single-enantiomer (3aS,7aR) configuration ensures stereochemical fidelity in the construction of neurokinin receptor antagonists and related CNS-penetrant molecules, where the octahydroisoindole scaffold contributes to blood-brain barrier permeability . Using the defined enantiomer avoids the 50% material loss and purification burden associated with racemic starting materials, directly improving process mass intensity and yield [1].

Late-Stage Diversification via Chemoselective 5-Amine Functionalization with N-Benzyl Protection Intact

The N-benzyl group permits selective acylation, reductive amination, or sulfonylation of the primary 5-amine without competing reaction at the tertiary amine, enabling parallel library synthesis of isoindoline-based compound collections [2]. The higher organic solubility of the N-benzyl derivative compared to free amine salts facilitates homogeneous reaction conditions and simplifies workup [2].

Scaffold-Hopping Starting Point in Immunomodulatory Drug Discovery

Patented isoindoline derivatives with structural similarity to the target compound have been disclosed as TNF-α modulators for cancer and inflammatory disease [3]. The (3aS,7aR)-2-benzyl-octahydro-1H-isoindol-5-amine scaffold provides a saturated, chiral alternative to the phthalimide/isoindoline-1,3-dione core of lenalidomide analogs, potentially reducing off-target cereblon-mediated effects while retaining cytokine-modulatory activity [3].

Synthesis of Enantiopure Diamine Ligands for Asymmetric Catalysis

Following N-debenzylation, the resulting (3aS,7aR)-octahydro-1H-isoindol-5-amine can be elaborated into chiral diamine ligands for transition-metal-catalyzed asymmetric transformations. The rigid bicyclic framework provides a well-defined chiral pocket that can enhance enantioselectivity compared to flexible acyclic 1,2-diamine ligands [4].

Application
Selection Property
Validation Focus
CNS receptor antagonist scaffold development
Stereochemical control
Enantiomeric purity and chiral integrity review
Chemoselective late-stage amine diversification
N-Benzyl protection intact
Reaction homogeneity and organic solubility assessment
Immunomodulatory pathway studies (TNF-α modulation context)
Saturated chiral isoindoline scaffold
Cereblon-mediated off-target monitoring; cytokine modulation endpoint review
Asymmetric catalysis ligand design
Rigid bicyclic chiral framework
Enantioselectivity in transition-metal-catalyzed reactions
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